2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-4-10-7-8-2-1-3-9-6-8/h1-3,6,10-11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBASENDLSYOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389591 | |
| Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70206-51-8 | |
| Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Pyridin-3-ylmethylamine with Ethylene Oxide
Reaction Scheme:
Pyridin-3-ylmethylamine + Ethylene oxide → 2-[(Pyridin-3-ylmethyl)-amino]-ethanol-
- The reaction is typically carried out in an inert atmosphere to prevent side reactions.
- Temperature is maintained around 20 °C to control the reaction rate and avoid decomposition.
- Triethylamine or similar organic bases may be used to maintain a basic environment, facilitating ring-opening of ethylene oxide.
- Solvent: Methanol or other suitable alcoholic solvents are preferred to dissolve reactants and stabilize intermediates.
- Reaction time: Approximately 12 hours with catalytic hydrogenation steps if needed.
-
- 10% Pd/C catalyst may be used for hydrogenation steps in multi-step syntheses.
- Sodium cyanoborohydride or other mild reducing agents can be employed if reductive amination steps are involved.
-
- Yields vary depending on reaction scale and purification but are generally high with proper control.
- Purification is achieved through distillation or recrystallization.
Industrial Scale Preparation
Industrial methods adapt the laboratory synthesis to continuous flow reactors to optimize reaction kinetics and throughput. Key features include:
-
- Allow precise control of temperature and reactant feed rates.
- Improve safety when handling ethylene oxide, a hazardous reagent.
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- Distillation under reduced pressure to remove unreacted starting materials and by-products.
- Recrystallization or chromatographic methods for high-purity product isolation.
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- Unreacted amines and solvents are often recycled to improve cost-efficiency.
Alternative Synthetic Approaches and Related Chemistry
While the direct reaction with ethylene oxide is predominant, related literature on pyridine ethanol derivatives suggests other methods that could be adapted or provide insights:
Hydroxyalkylation of Pyridine Derivatives:
- Reaction of methylpyridines with aldehydes (e.g., paraformaldehyde) and bases at elevated temperatures (~140 °C) in autoclaves can produce pyridine ethanol derivatives with high selectivity and yield.
- For example, 3-methylpyridine reacts with paraformaldehyde and triethylamine to yield 3-pyridineethanol with ~91% yield and 94% selectivity.
- Although this method focuses on methylpyridines, similar conditions might be applied to pyridin-3-ylmethylamine or its precursors.
Detailed Reaction Conditions and Data Table
| Step | Reactants | Conditions | Catalyst/Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyridin-3-ylmethylamine + Ethylene oxide | 20 °C, inert atmosphere, 12 h | Triethylamine, methanol | High | Controlled addition to avoid side reactions |
| 2 | Hydrogenation (if needed) | 20 °C, 12 h | 10% Pd/C, H2 | High | Used in multi-step syntheses |
| 3 | Alternative: 3-methylpyridine + Paraformaldehyde + Triethylamine | 140 °C, 2 h, stainless steel autoclave | Triethylamine | 91 | High selectivity (94%) for 3-pyridineethanol |
| 4 | Reductive amination of cyanohydrin derivatives | Methanolic medium, basic pH, NaCNBH3 | Sodium cyanoborohydride, DABCO | Moderate | More common for pyridin-2-yl derivatives |
Research Findings and Notes
The reaction of pyridin-3-ylmethylamine with ethylene oxide is the most straightforward and widely reported method for preparing this compound.
The use of organic tertiary amine bases (e.g., triethylamine, 1,4-diazabicyclo[2.2.2]octane) is critical to maintain a basic environment, which facilitates nucleophilic attack and ring-opening of epoxides or reductive amination steps.
Industrial-scale synthesis benefits from continuous flow techniques and efficient recovery of unreacted starting materials, improving yield and reducing waste.
Alternative methods involving hydroxyalkylation of methylpyridines with aldehydes under heat and base catalysis provide high yields of pyridine ethanol derivatives, suggesting potential routes for analog synthesis or precursor preparation.
Purification techniques such as distillation under reduced pressure and recrystallization are standard to achieve high purity, essential for pharmaceutical or fine chemical applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The reaction is typically carried out in an acidic or basic medium at elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) at low temperatures.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: The reaction is carried out under reflux conditions in an inert solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-ylmethyl aldehyde or pyridin-3-ylmethyl carboxylic acid, while reduction can produce pyridin-3-ylmethylamine.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis:
2-[(Pyridin-3-ylmethyl)-amino]-ethanol serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its pyridine moiety allows for diverse functionalization, making it an essential intermediate in organic synthesis .
Reaction Mechanisms:
The compound can undergo various chemical reactions, including oxidation and substitution reactions. For instance, the aldehyde group present in related compounds can be oxidized to form carboxylic acids or reduced to yield alcohols. These reactions are crucial for developing new synthetic pathways and understanding reaction mechanisms.
Biological Research Applications
Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit cytotoxic effects on cancer cells, suggesting that this compound may also possess similar properties .
Therapeutic Agent Development:
The compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs aimed at treating various diseases, particularly those involving metabolic pathways influenced by pyridine derivatives .
Medical Applications
Neurological Disorders:
There is ongoing research into the neuroprotective effects of this compound. Its potential to modulate oxidative stress pathways may provide benefits in treating neurological disorders, as compounds with similar structures have demonstrated neuroprotective properties .
Pharmacological Studies:
Pharmacokinetic studies are being conducted to evaluate the absorption, distribution, metabolism, and excretion of this compound. Initial findings suggest favorable bioavailability and moderate clearance rates, making it a candidate for further drug development .
Industrial Applications
Material Development:
In industrial contexts, this compound is utilized in the development of novel materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities or enhanced performance characteristics .
Catalysis:
The compound has been explored as a ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances the efficiency of various catalytic reactions, including asymmetric synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 2-[(Pyridin-3-ylmethyl)-amino]-ethanol include derivatives with modified pyridine substituents, altered alkyl chain lengths, or additional functional groups. Below is a comparative analysis based on pharmacological activity, synthesis, and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Key Findings
Pharmacological Activity: this compound and JAY2-22-33 share a mechanism of nAChR desensitization, which correlates with improved cognitive performance in preclinical models . Unlike nicotine, these compounds avoid agonist-induced side effects (e.g., cardiovascular stress). The 3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidin-4-yl)amino]ethanol derivative exhibits distinct activity as a CXCR2 antagonist, highlighting the impact of heterocyclic modifications on target specificity .
Structural Impact on Solubility and Bioavailability: The ethanol chain in this compound enhances aqueous solubility compared to its butanol analog (logP: ~1.0 vs. ~1.5) .
Synthetic Accessibility: Compounds with simpler pyridine scaffolds (e.g., this compound) are synthesized efficiently (~65% yield) via nucleophilic substitution , whereas complex heterocycles (e.g., pyridopyrimidines) require multi-step protocols with moderate yields (~88%) .
Biological Activity
2-[(Pyridin-3-ylmethyl)-amino]-ethanol, also known as pyridin-3-ylmethylaminoethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methylamino group and a hydroxyl group, contributing to its unique reactivity and biological profile. The structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Dose-response assays have revealed that the compound can significantly reduce the viability of certain cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.2 |
| HeLa (cervical cancer) | 12.5 |
| A549 (lung cancer) | 18.7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of protein tyrosine kinases, which are crucial in regulating cell growth and differentiation.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.
- Anticancer Mechanism : It likely induces apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival.
- Enzyme Inhibition : The presence of the pyridine moiety allows for effective binding to active sites of target enzymes, inhibiting their function.
Case Studies
In a recent study involving the synthesis and evaluation of pyridine derivatives, this compound was identified as one of the most promising candidates for further development due to its multifaceted biological activities .
Q & A
Q. What are the common synthetic routes for 2-[(Pyridin-3-ylmethyl)-amino]-ethanol, and what key reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination reactions. A standard route includes reacting pyridine-3-ylmethanol with chloroethylamine derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Temperature control (0–25°C) and stoichiometric ratios are critical to minimizing side products like over-alkylation. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the pyridine ring (δ 8.2–8.6 ppm) and ethanolamine chain (δ 3.4–3.8 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 167.1).
- X-ray Crystallography : For solid-state conformation, use programs like SHELX or WinGX to refine structures from single-crystal data .
Q. What are the primary biological activities reported for this compound in preclinical studies?
The compound demonstrates neuropharmacological potential, including nAChR desensitization without agonist activity, which improves cognitive performance in AD-Tg mouse models. It enhances working memory in delayed match-to-sample (DMTS) tasks and reduces errors in radial arm water maze (RAWM) assays .
Advanced Research Questions
Q. How do structural modifications at the pyridine or ethanolamine moiety affect the compound's neuropharmacological activity?
- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., NO₂ at the 5-position) enhances receptor binding affinity but may reduce BBB permeability.
- Ethanolamine Chain : Methylation of the amino group (e.g., JAY2-22-33) improves metabolic stability but alters desensitization kinetics at nAChRs.
Structure-activity relationship (SAR) studies recommend combining in vitro receptor assays (e.g., α4β2 nAChR binding) with in vivo behavioral models to optimize therapeutic indices .
Q. What challenges arise in crystallizing this compound, and how can software like SHELX aid in structural determination?
The compound’s flexibility and hygroscopic nature complicate crystallization. Strategies include:
- Solvent Screening : Use ethanol/chloroform mixtures to induce slow crystallization.
- Conformational Analysis : SHELX refines disordered regions by leveraging high-resolution data (e.g., R < 0.05). Polymorph identification (e.g., conformational forms in N,N'-bis(pyridinylmethyl) derivatives) highlights packing interactions .
Q. How can researchers resolve contradictions in receptor binding data for this compound across different in vitro assays?
Discrepancies may arise from assay conditions (e.g., pH, co-factor presence) or receptor subtype specificity. To address this:
- Cross-Validate Assays : Compare radioligand binding (e.g., [³H]-epibatidine for nAChRs) with functional assays (e.g., calcium flux).
- Control for Desensitization : Pre-incubate cells with the compound to distinguish acute agonist effects from long-term desensitization .
Q. What in silico methods are recommended to predict the compound's pharmacokinetic properties prior to in vivo studies?
- ADMET Prediction : Use tools like SwissADME to estimate GI absorption (High), BBB permeability (Moderate), and CYP inhibition risk (e.g., CYP2D6).
- Molecular Dynamics (MD) : Simulate interactions with nAChR extracellular domains to prioritize derivatives with stable binding poses.
- LogP Calculations : Optimize for a balance between solubility (LogS ≈ -2.5) and membrane permeability (LogP ≈ 1.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
